[(1h-1,3-Benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine
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Overview
Description
(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine is a complex organic compound with a molecular weight of 393.51 g/mol This compound features a benzimidazole core linked to a substituted phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.
Ethyl 3-(furan-2-yl)propionate: Another compound with a substituted phenyl ring, used in different applications.
Diethyl malonate: A compound with ester functional groups, used in organic synthesis.
Uniqueness
(1h-1,3-Benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine is unique due to its combination of a benzimidazole core and a substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C22H23N3O2S/c1-2-26-21-12-16(9-10-20(21)27-15-17-6-5-11-28-17)13-23-14-22-24-18-7-3-4-8-19(18)25-22/h3-12,23H,2,13-15H2,1H3,(H,24,25) |
InChI Key |
WPKVLNVHJJPTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=NC3=CC=CC=C3N2)OCC4=CC=CS4 |
Origin of Product |
United States |
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